molecular formula C21H17N3O8S3 B12318508 3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B12318508
M. Wt: 535.6 g/mol
InChI Key: PFVWVVUSAORMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CENTA is a chromogenic cephalosporin reagent that is beta-lactamase-labile. It changes color after the hydrolysis of the beta-lactam ring, making it a valuable tool in studying beta-lactamase activity . This compound is widely used in biochemical assays due to its ability to indicate the presence of beta-lactamase enzymes through a colorimetric change.

Preparation Methods

CENTA is synthesized through a series of chemical reactions that involve the formation of the beta-lactam ring. The preparation method typically involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and stability of the compound.

Mechanism of Action

The mechanism of action of CENTA involves the hydrolysis of its beta-lactam ring by beta-lactamase enzymes. This hydrolysis results in a color change, which can be measured spectrophotometrically . The molecular targets of CENTA are the beta-lactamase enzymes, which catalyze the hydrolysis reaction. This process is crucial for studying the activity and inhibition of beta-lactamase enzymes .

Properties

IUPAC Name

3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVWVVUSAORMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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